2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position, attached to a pinacol-protected boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines electron-withdrawing (Cl) and electron-donating (OMe) groups, influencing electronic and steric properties. The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science due to its stability and reactivity .
Properties
IUPAC Name |
2-(2,4-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBZZZDOSOLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736337 | |
| Record name | 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046862-08-1 | |
| Record name | 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-methoxyphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Substituted Phenyl Derivatives: From substitution reactions.
Aldehydes and Carboxylic Acids: From oxidation reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: This compound can be used in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability .
Mechanism of Action
The mechanism by which 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The chlorine and methoxy groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares substituent patterns and their electronic/steric impacts:
Key Observations :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on boronates' oxidative addition rates and steric accessibility.
Key Observations :
Key Observations :
Biological Activity
2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dioxaborolane ring along with a dichloromethoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 302.99 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H17BCl2O3 |
| Molecular Weight | 302.99 g/mol |
| CAS Number | 1046862-08-1 |
Mechanisms of Biological Activity
The biological activity of this compound primarily relates to its interactions with various molecular targets within cells. Notably, compounds containing boron have been implicated in several biological processes:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
- Antioxidant Properties : Research indicates that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses in cells.
Case Studies and Experimental Results
-
Inhibition of DYRK1A :
- A study demonstrated that derivatives related to dioxaborolane compounds could inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Alzheimer's disease and other neurodegenerative conditions. The inhibition was assessed through enzymatic assays showing nanomolar-level activity against DYRK1A .
Compound IC50 (nM) Activity Dioxaborolane Derivative <100 DYRK1A Inhibition - Antioxidant Activity :
- Anti-inflammatory Response :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
